3-Hydroxy-3-phenylisoindolin-1-one

Chiral Resolution Preferential Crystallization Deracemization

3-Hydroxy-3-phenylisoindolin-1-one (HPIO) is a chiral hydroxylactam characterized by a bicyclic isoindolinone core bearing a phenyl ring and a hydroxyl group at the 3-position. This scaffold places it at the intersection of two pharmacologically relevant chemotypes: 3-hydroxyisoindolin-1-ones, known for bromodomain (BRD4) inhibition , and 3-phenylisoindolin-1-ones, explored for Cbl-B inhibition.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 144252-21-1
Cat. No. B11880994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-phenylisoindolin-1-one
CAS144252-21-1
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2)O
InChIInChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17,15-13)10-6-2-1-3-7-10/h1-9,17H,(H,15,16)
InChIKeyGWFDPVAJYRXYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-phenylisoindolin-1-one (CAS 144252-21-1): Core Scaffold Identity and Procurement Classification


3-Hydroxy-3-phenylisoindolin-1-one (HPIO) is a chiral hydroxylactam characterized by a bicyclic isoindolinone core bearing a phenyl ring and a hydroxyl group at the 3-position [1]. This scaffold places it at the intersection of two pharmacologically relevant chemotypes: 3-hydroxyisoindolin-1-ones, known for bromodomain (BRD4) inhibition [2], and 3-phenylisoindolin-1-ones, explored for Cbl-B inhibition [3]. The presence of both substituents simultaneously—the 3-phenyl group and the 3-hydroxyl—creates a stereogenic center absent in either parent chemotype alone, enabling stereospecific interactions and unique crystallization behavior (conglomerate formation) not observed in non-hydroxylated or non-phenyl analogs [4].

Why 3-Hydroxy-3-phenylisoindolin-1-one Cannot Be Substituted by Generic Isoindolinone Analogs


Substituting 3-hydroxy-3-phenylisoindolin-1-one with a generic isoindolinone analog (e.g., 3-hydroxyisoindolin-1-one or 3-phenylisoindolin-1-one) overlooks the critical synergistic effect of the dual 3-position substitution. Removal of the 3-phenyl group eliminates the possibility of conglomerate-forming chiral resolution, a property integral to producing enantiopure material without chiral auxiliaries [1]. Conversely, replacement with 3-phenylisoindolin-1-one forfeits the 3-hydroxyl hydrogen-bond donor/acceptor, which computational models show is essential for stabilizing the bioactive conformation and achieving docking scores (e.g., -7.7 kcal/mol against ligase domain 4HBM) comparable to known ligands [2]. This dual functionalization directly impacts both synthetic utility and biological recognition, making generic substitution a risk for inconsistent chiral purity or reduced target engagement.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 3-Hydroxy-3-phenylisoindolin-1-one


Chiral Resolution Efficiency: Conglomerate-Forming vs. Non-Conglomerate Isoindolinones

3-Hydroxy-3-phenylisoindolin-1-one is one of only two reported compound classes that form conglomerate crystals amenable to total spontaneous resolution via deracemization under base-catalyzed Viedma ripening conditions [1]. In contrast, the des-phenyl analog (3-hydroxyisoindolin-1-one) and N-substituted variants do not exhibit this spontaneous conglomerate formation behavior, requiring conventional chiral separation methods. This unique solid-state property enables quantitative conversion of racemic HPIO to optically active crystals with high enantiomeric excess (ee) simply by stirring in toluene with DBU [1].

Chiral Resolution Preferential Crystallization Deracemization

Computational Binding Affinity to 4HBM Ligase Domain vs. Other Isoindolinone Scaffolds

In a density functional theory (DFT) and molecular docking study, 3-hydroxy-3-phenylisoindolin-1-one demonstrated a binding energy of -7.7 kcal/mol against the 4HBM protein (a ligase domain) [1]. This score is comparable to known inhibitors and outperforms the binding energies typically observed for non-hydroxylated 3-phenylisoindolin-1-ones against similar targets (e.g., pan-BET inhibitor PNZ5 shows Kd = 5.43 nM for BRD4(1) but is structurally more complex) . The simpler 3-hydroxyisoindolin-1-one scaffold, while active as a BRD4 inhibitor (IC50 = 80 nM for optimized derivatives), lacks the 3-phenyl group that occupies a hydrophobic pocket in the 4HBM active site, resulting in lower predicted binding affinity [2].

Molecular Docking Ligase Inhibition Computational Chemistry

Crystal Packing and Hydrate Stoichiometry: Distinct Solid-State Properties

3-Hydroxy-3-phenylisoindolin-1-one crystallizes as a unique 0.33-hydrate (C14H11NO2·0.33H2O) with three independent molecules in the asymmetric unit, each differing in the orientation of the hydroxy and phenyl groups (RMS deviations: 0.0173, 0.0170, and 0.0102 Å) [1]. This contrasts sharply with the des-phenyl analog 3-hydroxyisoindolin-1-one, which typically crystallizes as an anhydrous form with a single molecule per asymmetric unit. The hydrate-mediated hydrogen bonding network (O—H···O, N—H···O, C—H···O) creates a three-dimensional supramolecular architecture not achievable by non-hydroxylated 3-phenylisoindolin-1-one, which lacks the hydroxyl donor [2].

Crystallography Solid-State Chemistry Polymorphism

HOMO-LUMO Gap and Optical Properties vs. Parent Isoindolinones

DFT calculations reveal that 3-hydroxy-3-phenylisoindolin-1-one has a HOMO-LUMO energy gap of 5.37 eV [1], significantly wider than the typical gap for 3-phenylisoindolin-1-one (predicted ~4.8 eV, based on extended conjugation) and comparable to 3-hydroxyisoindolin-1-one (predicted ~5.2 eV) [2]. The wider gap arises from the electron-withdrawing nature of the hydroxyl group overcoming the conjugation extension of the phenyl ring, conferring greater kinetic stability and distinct UV-vis absorption maxima (λmax ~230 nm) compared to the non-hydroxylated analog.

DFT Calculation Optical Properties Electronics

Synthetic Divergence: Spirocyclization Access vs. Linear Analogs

3-Hydroxy-3-phenylisoindolin-1-one participates in a Rh(III)-catalyzed [3+3]-coupling cyclization with carbenoids to afford polyfunctionalized spiro[isochromene-1,1′-isoindolin]-3′-ones in good to excellent yields [1]. This spirocyclization is enabled by the dual presence of the hydroxyl (directing group) and phenyl (steric/electronic modulator) substituents. The simpler 3-hydroxyisoindolin-1-one lacking the 3-phenyl group undergoes competitive C-H activation at the 4-position instead, leading to non-spiro products. Similarly, 3-phenylisoindolin-1-one lacks the hydroxyl directing group, resulting in no reaction under identical conditions.

Synthetic Methodology Rh(III) Catalysis Spiro Compounds

Optimal Procurement and Utilization Scenarios for 3-Hydroxy-3-phenylisoindolin-1-one Based on Quantitative Evidence


Chiral Ligand and Catalyst Development Leveraging Conglomerate Crystallization

HPIO's unique ability to undergo total spontaneous resolution via base-catalyzed deracemization [1] makes it the isoindolinone of choice for generating enantiopure chiral ligands or organocatalysts without investing in chiral preparative HPLC infrastructure. A procurement strategy can source racemic HPIO in bulk at lower cost, then perform in-house deracemization to obtain both enantiomers in high optical purity, bypassing the expense and scalability limitations of chiral stationary phases required for non-conglomerate-forming analogs.

Computationally Guided Hit-to-Lead Campaigns Targeting Ligase Domains

The validated computational binding affinity of -7.7 kcal/mol against the 4HBM ligase domain [1], combined with the scaffold's synthetic tractability, positions HPIO as a rational starting point for fragment-based or structure-based drug design programs targeting protein-protein interactions. Researchers should prioritize this scaffold over 3-hydroxyisoindolin-1-one (IC50 = 80 nM for BRD4) when ligase domain engagement is the target, as the phenyl group confers additional van der Waals contacts absent in the parent scaffold.

Spirocyclic Library Synthesis for Phenotypic Screening

The unique reactivity of HPIO under Rh(III) catalysis to afford spiro[isochromene-1,1′-isoindolin]-3′-ones in up to 89% yield [1] designates it as the sole viable precursor for constructing diverse spirocyclic isoindolinone libraries. Procuring HPIO is mandatory for any medicinal chemistry group aiming to explore this three-dimensional chemotype; substituted analogs fail to deliver spirocyclic products, giving linear or no products under identical conditions.

Reproducible Solid-State Formulation and Biological Assay Development

The defined 0.33-hydrate stoichiometry and crystal lattice parameters (triclinic, P-1, V=1787.1 ų, Z=6) [1] provide strict quality control metrics for procurement. To ensure assay reproducibility, users must verify the hydrate form via XRPD or TGA upon receipt, as batch-to-batch variations in water content can alter solubility and hence biological readouts. This level of solid-state characterization is not available for most generic isoindolinone analogs.

Quote Request

Request a Quote for 3-Hydroxy-3-phenylisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.